![molecular formula C11H8N4O2 B14406465 3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one CAS No. 88423-06-7](/img/structure/B14406465.png)
3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a quinoxaline core linked to an oxadiazole ring, which imparts unique chemical and biological properties. The presence of these two heterocyclic systems makes it a promising candidate for various therapeutic applications, particularly in anticancer research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of quinoxaline derivatives with hydrazides, followed by cyclization with carboxylic acid derivatives to form the oxadiazole ring . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic systems.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced heterocyclic derivatives, and substituted quinoxaline compounds .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one involves its interaction with various molecular targets. In anticancer research, it has been shown to inhibit tyrosine kinase EGFR, which plays a crucial role in cell proliferation and survival . The compound’s ability to interfere with this pathway makes it a potent anticancer agent.
類似化合物との比較
Similar Compounds
- 1-[(5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one
- 1-[(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one
- 1-[(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one
Uniqueness
What sets 3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one apart from similar compounds is its enhanced potency against various cancer cell lines and its ability to inhibit EGFR more effectively than some standard drugs . This makes it a valuable compound for further research and development in anticancer therapies.
特性
CAS番号 |
88423-06-7 |
|---|---|
分子式 |
C11H8N4O2 |
分子量 |
228.21 g/mol |
IUPAC名 |
3-(1,3,4-oxadiazol-2-ylmethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H8N4O2/c16-11-9(5-10-15-12-6-17-10)13-7-3-1-2-4-8(7)14-11/h1-4,6H,5H2,(H,14,16) |
InChIキー |
DRQCYQVOLVRRMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CC3=NN=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


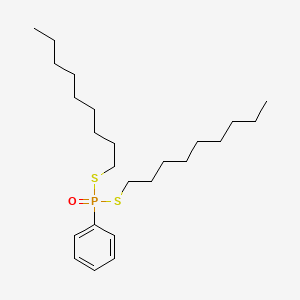

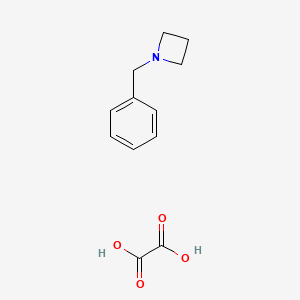
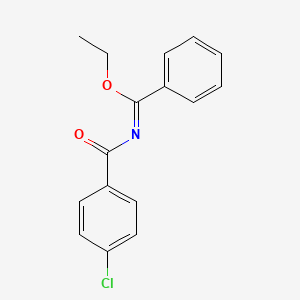
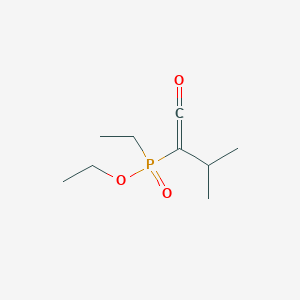

![3-[2-(Pentadecyloxy)ethoxy]propan-1-OL](/img/structure/B14406409.png)
![4-[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]pyridine](/img/structure/B14406414.png)

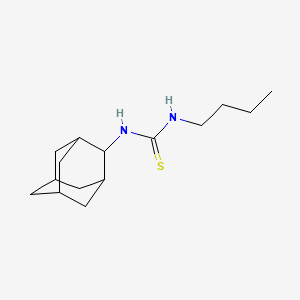
![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)

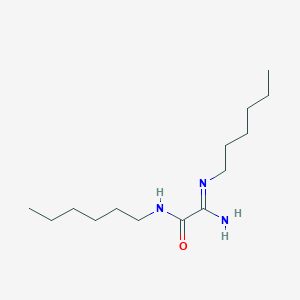
![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)
